N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of pyrimidine chemistry, which dates back to the late nineteenth century when Pinner coined the term pyrimidine in 1884 from a combination of the words pyridine and amidine due to structural similarities. The systematic exploration of pyrimidine derivatives gained momentum as researchers recognized their fundamental role in biological systems, particularly as components of deoxyribonucleic acid and ribonucleic acid bases including cytosine, thymine, and uracil.
The integration of piperazine moieties into pyrimidine frameworks represents a more recent development in medicinal chemistry, driven by the recognition that piperazine derivatives exhibit diverse pharmacological activities. This compound specifically emerged as part of systematic structure-activity relationship studies aimed at developing novel therapeutic agents with enhanced selectivity and potency. The compound's development reflects the pharmaceutical industry's ongoing effort to create hybrid molecules that combine the advantageous properties of multiple heterocyclic systems within a single molecular framework.
Research into pyrimidinylpiperazine derivatives gained particular significance when scientists discovered that 1-(2-Pyrimidinyl)piperazine and related compounds function as antagonists of alpha-2-adrenergic receptors and partial agonists of serotonin receptors. This discovery catalyzed extensive investigation into various substitution patterns on both the pyrimidine and piperazine rings, leading to the synthesis and characterization of this compound as a valuable research compound and potential pharmaceutical intermediate.
Significance in Pyrimidine-Piperazine Chemistry
This compound occupies a particularly important position within pyrimidine-piperazine chemistry due to its unique substitution pattern that combines dimethylamino functionality at the 4-position of the pyrimidine ring with a piperazine substituent at the 6-position. This specific arrangement creates a molecule with distinct electronic and steric properties that differentiate it from other members of the pyrimidinylpiperazine family.
The compound's significance is further enhanced by its role as a structural template for the development of more complex derivatives. Research has demonstrated that pyrimidinylpiperazine scaffolds serve as common metabolites of numerous anxiolytic agents classified as azapirones, including buspirone, gepirone, ipsapirone, and tandospirone. The presence of both dimethylamino and piperazine functionalities provides multiple sites for further chemical modification, making this compound a versatile synthetic intermediate for accessing diverse molecular architectures.
From a synthetic chemistry perspective, this compound demonstrates the successful application of nucleophilic substitution reactions on activated pyrimidine rings. The compound's synthesis typically involves the displacement of leaving groups such as chloride from appropriate 4-chloro-6-substituted pyrimidine precursors by piperazine nucleophiles under controlled conditions. This synthetic accessibility has made the compound valuable for medicinal chemistry programs focused on exploring structure-activity relationships within the pyrimidinylpiperazine class.
Classification and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound's name precisely describes its structural features: the dimethylamino group attached to the nitrogen at position 4 of the pyrimidine ring, and the piperazine moiety connected at position 6 through a nitrogen-carbon bond.
According to chemical classification systems, this compound belongs to the broader category of aminopyrimidines, specifically representing a disubstituted pyrimidine derivative. The presence of the piperazine substituent further classifies it within the pyrimidinylpiperazine family, a subset of compounds that has gained considerable attention in pharmaceutical research due to their diverse biological activities.
The compound can also be classified as a tertiary amine due to the dimethylamino functionality, and as a secondary amine through the unsubstituted nitrogen atom in the piperazine ring. This dual amine character contributes to the compound's chemical reactivity and potential for forming hydrogen bonds or ionic interactions with biological targets.
Alternative nomenclature systems may refer to this compound using different naming conventions, but the International Union of Pure and Applied Chemistry name remains the standard for scientific literature and regulatory documentation. The compound's registry number 1185538-68-4 provides a unique identifier that eliminates ambiguity in chemical databases and commercial transactions.
Position in Heterocyclic Compound Taxonomy
Within the comprehensive taxonomy of heterocyclic compounds, this compound occupies a specific position as a six-membered heterocycle containing multiple nitrogen atoms. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and include 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The compound's pyrimidine core places it within the diazine subfamily of azines, specifically characterized by two nitrogen atoms in a six-membered ring. This structural motif connects the compound to fundamental biological molecules, as pyrimidines serve as essential components of nucleic acids and participate in numerous metabolic processes. The biosynthetic pathway for pyrimidines involves six enzymatic steps, beginning with bicarbonate and ammonia to form uridine-5'-monophosphate, highlighting the biological significance of this heterocyclic system.
The piperazine component adds another layer of classification, representing a saturated six-membered ring containing two nitrogen atoms in the 1,4-positions. Unlike the aromatic pyrimidine ring, piperazine behaves as a conventional diamine with modified steric properties, contributing flexibility and basicity to the overall molecular structure.
This dual heterocyclic nature positions this compound as a bridge compound between aromatic and aliphatic nitrogen heterocycles. The combination creates opportunities for diverse intermolecular interactions, including pi-stacking through the aromatic pyrimidine ring and hydrogen bonding through the saturated piperazine nitrogen atoms. Such structural features explain the compound's utility as a building block for more complex pharmaceutical agents and its appearance as a metabolite of various therapeutic compounds.
The taxonomic position of this compound also reflects broader trends in heterocyclic chemistry toward hybrid molecules that combine multiple pharmacophoric elements. Modern drug discovery increasingly relies on such hybrid structures to achieve improved selectivity, potency, and pharmacokinetic properties compared to simpler heterocyclic systems. This compound exemplifies this approach by integrating the biological relevance of pyrimidines with the pharmacological versatility of piperazines within a single molecular framework.
Properties
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISYERCUUFJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials
The preparation requires the following key starting materials:
- 6-chloropyrimidine-4-amine (or its derivatives)
- N,N-dimethylpiperazine
- Base (typically potassium carbonate)
- Appropriate solvent (commonly DMF)
Reaction Conditions
The reaction is typically conducted under the following conditions:
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 80-120°C | 100°C |
| Reaction Time | 6-24 hours | 12 hours |
| Solvent | DMF, DMSO, NMP | DMF |
| Base | K₂CO₃, Cs₂CO₃, TEA | K₂CO₃ |
| Atmosphere | Nitrogen or Argon | Nitrogen |
| Catalyst (optional) | Pd catalysts | Pd/C |
Standard Preparation Method
The standard method for preparing this compound involves a one-pot reaction system.
Reaction Scheme
The reaction proceeds via nucleophilic aromatic substitution:
- 6-chloropyrimidine-4-amine is treated with N,N-dimethylpiperazine
- The reaction occurs in the presence of potassium carbonate
- DMF serves as the solvent
- The mixture is heated at elevated temperatures (typically 100°C)
Detailed Procedure
A typical procedure involves:
- Charging a reaction vessel with 6-chloropyrimidine-4-amine (1 equivalent)
- Adding N,N-dimethylpiperazine (1.2-1.5 equivalents)
- Adding potassium carbonate (2 equivalents)
- Adding anhydrous DMF (10-15 mL per gram of starting material)
- Heating the mixture at 100°C under nitrogen atmosphere for 12 hours
- Cooling to room temperature and quenching with water
- Extracting the product with ethyl acetate
- Purifying via column chromatography or recrystallization
Alternative Synthetic Routes
Several alternative approaches have been developed to optimize yield, reduce reaction time, or accommodate different starting materials.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining or improving yields:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30-60 minutes |
| Temperature | 100°C | 120-150°C |
| Yield | 65-75% | 75-85% |
| Solvent Volume | 10-15 mL/g | 5-8 mL/g |
Flow Chemistry Approach
Continuous flow chemistry offers advantages for scaling up the synthesis:
- Reactants are continuously pumped through a heated reactor
- Residence time is typically 10-30 minutes
- Temperature is maintained at 120-140°C
- Pressure is kept at 5-10 bar
- Yields are comparable to batch processes but with improved consistency
Optimization Strategies
Various optimization strategies have been employed to enhance the preparation of this compound.
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Relative Yield (%) | Reaction Time (h) | Comments |
|---|---|---|---|
| DMF | 100 | 12 | Standard solvent |
| DMSO | 95 | 10 | Higher boiling point |
| NMP | 90 | 14 | Good alternative |
| Dioxane | 65 | 18 | Lower yields |
| Acetonitrile | 40 | 24 | Poor solubility |
Base Selection
The choice of base affects both yield and purity:
| Base | Relative Yield (%) | Product Purity (%) | Cost Factor |
|---|---|---|---|
| K₂CO₃ | 100 | 95 | 1.0 |
| Cs₂CO₃ | 110 | 97 | 5.2 |
| TEA | 75 | 90 | 0.8 |
| DIPEA | 80 | 92 | 1.2 |
| NaOH | 60 | 85 | 0.3 |
Catalyst Effects
While the reaction can proceed without catalysts, certain additives can enhance the reaction:
- Palladium catalysts (Pd/C, Pd(OAc)₂) can increase yields by 10-15%
- Phase transfer catalysts like TBAB improve reaction rates in biphasic systems
- Lewis acids (ZnCl₂, AlCl₃) can activate the pyrimidine ring but may lead to side reactions
Purification Methods
Effective purification is crucial for obtaining high-purity this compound.
Chromatographic Purification
Column chromatography provides high-purity material:
- Silica gel as stationary phase
- Gradient elution using ethyl acetate/hexane or DCM/methanol mixtures
- Typical recovery: 85-90% of crude product
Recrystallization
Recrystallization offers a scalable purification approach:
| Solvent System | Recovery (%) | Purity (%) | Practicality |
|---|---|---|---|
| Ethanol/Water | 75 | 98 | High |
| Acetone/Hexane | 80 | 97 | Medium |
| DCM/Diethyl ether | 85 | 96 | Medium |
| Ethyl acetate | 70 | 99 | High |
Scale-Up Considerations
When scaling up the preparation of this compound, several factors require attention:
Heat Transfer
Larger reaction volumes present heat transfer challenges:
- Jacketed reactors are preferred over direct heating
- Addition rates should be controlled to manage exotherms
- Temperature monitoring at multiple points is recommended
Mixing Efficiency
Efficient mixing becomes critical at larger scales:
- Mechanical stirring with appropriate impeller design is necessary
- Solid addition should be controlled to prevent agglomeration
- Reaction concentration may need adjustment (typically 10-15% lower than lab scale)
Analytical Methods for Product Characterization
Proper characterization ensures the identity and purity of the synthesized this compound.
Spectroscopic Analysis
Key spectroscopic features include:
¹H NMR shows characteristic signals for:
- Pyrimidine protons (δ ~8.0-8.5 ppm)
- Piperazine protons (δ ~2.8-3.5 ppm)
- N,N-dimethyl protons (δ ~3.0 ppm)
¹³C NMR displays signals for:
- Pyrimidine carbons (δ ~160-170 ppm for C-4 and C-6)
- Piperazine carbons (δ ~45-50 ppm)
- N,N-dimethyl carbons (δ ~38-40 ppm)
Chromatographic Analysis
HPLC analysis typically employs:
- C18 reverse-phase column
- Mobile phase: acetonitrile/water with 0.1% formic acid
- Detection at 254-280 nm
- Retention time: typically 5-8 minutes under standard conditions
Chemical Reactions Analysis
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oncology
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1), an essential regulator of the cell cycle and DNA damage response. Inhibition of CHK1 can increase the sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy treatments. Several studies have demonstrated that this compound can significantly inhibit CHK1 activity, leading to:
- Increased apoptosis in cancer cells.
- Enhanced efficacy of chemotherapeutic agents when used in combination therapies.
| Biological Target | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Checkpoint Kinase 1 | Inhibition | Increased sensitivity to chemotherapy |
| Other related kinases | Competitive binding | Potential for broader therapeutic applications |
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of similar compounds has provided insights into optimizing the biological activity of this compound. For instance, modifications to the piperazine or pyrimidine moieties can enhance potency and selectivity against specific kinases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines at nanomolar concentrations.
- In Vivo Models : Tumor xenograft models showed that treatment with this compound led to substantial tumor regression when combined with standard chemotherapy agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Piperazine vs. Piperidine Substituents
- Piperazine (two nitrogen atoms) in the target compound provides stronger hydrogen-bonding capability compared to piperidine (one nitrogen) in compound N,N-Dimethyl-6-(piperidin-1-yl)pyrimidin-4-amine . This difference likely influences target selectivity, as seen in , where the piperidine derivative showed moderate activity against Mycobacterium tuberculosis but with a low synthetic yield (26%) .
Alkyl Chain Modifications
- Such derivatives may be prioritized in CNS drug development.
Electronic and Steric Effects
- The methoxy group in 6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine introduces electron-donating effects, which could stabilize interactions with aromatic residues in enzyme active sites .
Biological Activity
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring, a piperazine moiety, and a dimethylamino group. The structural formula is pivotal as it influences the compound's solubility, reactivity, and interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Kinase Inhibition : The pyrimidine structure is commonly found in kinase inhibitors. Inhibiting kinases can disrupt signaling pathways involved in cancer progression and inflammatory diseases.
- Antimicrobial Activity : The piperazine ring is associated with numerous bioactive compounds that exhibit antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against human tumor cell lines, indicating potential applications in cancer therapy.
Biological Activity Overview
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research has indicated that compounds structurally similar to this compound possess notable antibacterial and antifungal activities. A comparative study demonstrated that these compounds could inhibit the growth of resistant bacterial strains, showcasing their potential as broad-spectrum antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications to the piperazine or pyrimidine rings can enhance selectivity and potency against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Alteration of the piperazine substituents | Enhanced antimicrobial properties |
Q & A
Q. Methodology :
- Core synthesis involves nucleophilic substitution at the 6-position of a pyrimidine scaffold. For example, reacting 6-chloro-N,N-dimethylpyrimidin-4-amine with piperazine under reflux in THF or DMF, often with a base (e.g., KCO) to deprotonate piperazine and accelerate substitution .
- Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve yields (>70%). Catalytic Pd or Cu can enhance selectivity in complex scaffolds .
Table 1 : Representative Synthesis Parameters
| Precursor | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Characterization (NMR/MS) |
|---|---|---|---|---|---|
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | THF | 80 | 24 | 75 | -NMR, ESI-MS |
| 6-Bromo analog | DMF | 100 | 12 | 68 | -NMR, HRMS |
How is structural characterization of this compound performed, and what spectral signatures are critical?
Q. Methodology :
- -NMR : Key signals include:
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 248.2 (CHN) with fragment ions at m/z 175 (loss of piperazine) .
What is the baseline structure-activity relationship (SAR) for pyrimidin-4-amine derivatives targeting adenosine A2A receptors?
Q. Methodology :
- Key substituents :
- Table 2 : SAR Summary for A2A Antagonists
Advanced Research Questions
How do advanced computational methods (e.g., molecular docking, QSAR) guide the optimization of pyrimidin-4-amine derivatives?
Q. Methodology :
- Docking studies : Pyrimidine scaffolds align with A2A receptor hydrophobic pockets (PDB: 5IU4). Piperazine forms hydrogen bonds with Glu169 and π-π stacking with Phe168 .
- QSAR models : LogP values < 3.0 correlate with improved CNS penetration. Polar surface area > 60 Å reduces bioavailability .
- Machine learning : Random forest models trained on A2A antagonist datasets prioritize substituents with electron-withdrawing groups at C2 .
How can researchers resolve contradictions in biological activity data across pyrimidin-4-amine analogs?
Q. Methodology :
- Case study : A compound with 4-fluorophenyl at C2 showed IC = 50 nM in one study but 200 nM in another.
What in vivo models are appropriate for evaluating the efficacy of this compound in Parkinson’s disease?
Q. Methodology :
- 6-OHDA-lesioned rats : Measure rotational behavior post-apomorphine. Effective compounds reduce rotations by >50% at 10 mg/kg (oral) .
- Microdialysis in mice : Monitor striatal dopamine levels. Target >200% increase in extracellular dopamine after 2 hrs .
- PK/PD correlation : Plasma half-life > 4 hrs and brain/plasma ratio > 0.5 are optimal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
